3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole

Lipophilicity LogP ADME

3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 62474-26-4) is a 1,2,4-oxadiazole heterocycle featuring a 4-fluorophenyl substituent at the 3-position and a trichloromethyl group at the 5-position. The compound has a molecular weight of 281.5 g/mol, a calculated LogP of 3.70, and a polar surface area (PSA) of 38.92 Ų.

Molecular Formula C9H4Cl3FN2O
Molecular Weight 281.5 g/mol
CAS No. 62474-26-4
Cat. No. B12041878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole
CAS62474-26-4
Molecular FormulaC9H4Cl3FN2O
Molecular Weight281.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C(Cl)(Cl)Cl)F
InChIInChI=1S/C9H4Cl3FN2O/c10-9(11,12)8-14-7(15-16-8)5-1-3-6(13)4-2-5/h1-4H
InChIKeyXYEAVYBVCUHXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 62474-26-4): A Structurally Differentiated 1,2,4-Oxadiazole Building Block for Drug Discovery and Chemical Biology


3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 62474-26-4) is a 1,2,4-oxadiazole heterocycle featuring a 4-fluorophenyl substituent at the 3-position and a trichloromethyl group at the 5-position . The compound has a molecular weight of 281.5 g/mol, a calculated LogP of 3.70, and a polar surface area (PSA) of 38.92 Ų . It is offered commercially at 95% purity by multiple vendors and is classified under Storage Class 6.1C (combustible, acute toxic Cat.3) . As part of a Sigma-Aldrich collection of unique chemicals, it is positioned for early discovery research applications .

Why Generic Substitution Fails for 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 62474-26-4): Physicochemical and Synthetic Differentiation from Core Analogs


The simple exchange of substituents within this 1,2,4-oxadiazole series alters key properties that influence both synthetic accessibility and potential biological interaction profiles. The 4-fluorophenyl group introduces distinct electronic effects and lipophilicity (LogP 3.70) compared to the parent phenyl analog 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole (LogP 3.56) . The trichloromethyl group at the 5-position provides a unique reactivity handle distinct from the more common trifluoromethyl oxadiazoles, enabling alternative synthetic derivatization routes [1]. These differences mean that swapping one analog for another without verifying target engagement, pharmacokinetic, or reactivity properties can lead to non-reproducible results in downstream applications.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 62474-26-4) vs. Core Analogs


Lipophilicity (LogP) of 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole vs. the Parent Phenyl Analog

The 4-fluorophenyl substituted derivative (CAS 62474-26-4) has a calculated LogP of 3.70240, which is higher than the unsubstituted phenyl analog 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 1208-05-5) with a LogP of 3.56330 . This difference of +0.139 log units indicates a measurable increase in lipophilicity attributable to the fluorine substitution .

Lipophilicity LogP ADME Drug Design

Polar Surface Area (PSA) of 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole vs. Chlorophenyl and Phenyl Analogs

Despite the change in substituent, the calculated topological polar surface area (tPSA) for 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole remains 38.92 Ų, identical to that of the unsubstituted phenyl analog 3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole . This suggests that while the fluorine atom alters lipophilicity, it does not change the overall hydrogen-bonding capacity of the core scaffold, allowing for modulation of logP without affecting PSA-dependent properties such as oral bioavailability predictions .

Polar Surface Area Drug-likeness Bioavailability

Ultrasound-Assisted Synthesis Yield vs. Conventional Heating for 1,2,4-Oxadiazole Class (Including 4-Fluorophenyl Derivative)

A study on ultrasound-promoted synthesis of 3-trichloromethyl-5-alkyl(aryl)-1,2,4-oxadiazoles, which includes the 4-fluorophenyl derivative, reported yields of 84-98% under sonication, compared to 60-90% for the conventional thermal method [1]. This class-level improvement translates to a potential yield increase of up to 38 percentage points and is accompanied by significantly shorter reaction times (minutes vs. hours) [1].

Green Chemistry Synthesis Efficiency Ultrasound

Commercially Specified Purity of 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (95%) vs. Typical Analog Purity

Commercially available 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 62474-26-4) is specified at a minimum purity of 95% by AKSci . For the parent phenyl analog (CAS 1208-05-5), a similar 95% purity specification is common . As a Sigma-Aldrich AldrichCPR product, no analytical certificate is provided; however, the 95% threshold offers a known baseline for purity-sensitive applications such as biological assays or material science experiments .

Chemical Purity Quality Control Reproducibility

Optimal Application Scenarios for 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 62474-26-4) Based on Differentiated Evidence


SAR Probe in CNS Drug Discovery: Exploiting Modulated Lipophilicity with Unchanged PSA

Use 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole as a building block in medicinal chemistry programs targeting CNS indications, where the higher LogP (3.70 vs. 3.56 for the phenyl analog) may improve blood-brain barrier penetration without altering the hydrogen-bonding profile (PSA remains 38.92 Ų) [1]. The compound can serve as a matched molecular pair with the des-fluoro analog to deconvolute the contribution of fluorine to target binding and pharmacokinetics.

Chemical Biology Tool for Covalent Probe Development via Trichloromethyl Reactivity

Leverage the trichloromethyl group at the 5-position as a potential reactive handle for nucleophilic displacement or as a protecting group strategy [1]. Unlike the more common and metabolically stable trifluoromethyl group, the trichloromethyl may serve as a precursor for further transformations (e.g., conversion to esters or amides) or as a covalent warhead for irreversible inhibitor design [1].

High-Yield Synthesis and Scale-Up Using Ultrasound-Assisted Protocol

For researchers requiring multi-gram quantities of the compound, the ultrasound-promoted synthetic method described by Bretanha et al. (2011) offers a yield advantage of up to 38% over conventional heating [1]. This protocol is applicable to the entire 3-trichloromethyl-5-aryl-1,2,4-oxadiazole series and reduces reaction times from hours to minutes, making it suitable for rapid library generation [1].

Negative Control for Fluorine-Specific Biological Assays

Use 3-(4-Fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole as a comparator in assays where the biological contribution of the fluorine substituent is being evaluated, given that the scaffold's core properties (PSA, molecular weight) are matched with non-fluorinated analogs while lipophilicity is systematically varied [1].

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